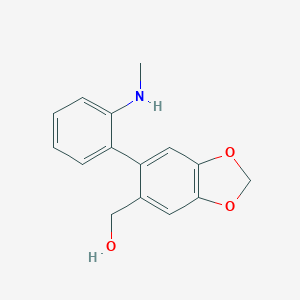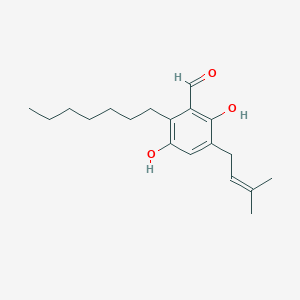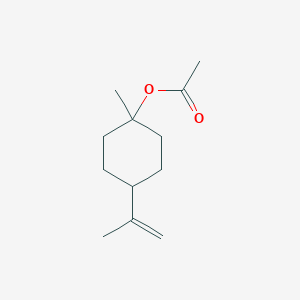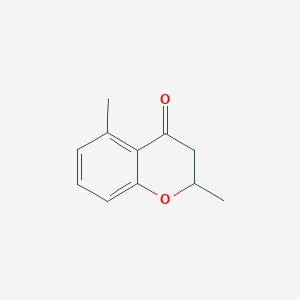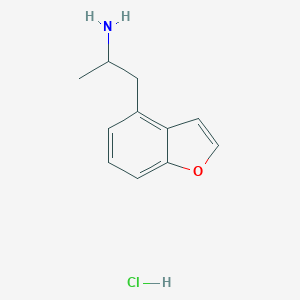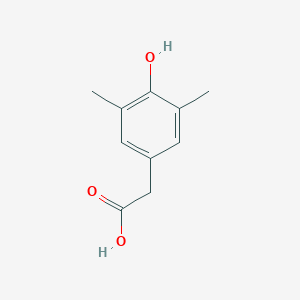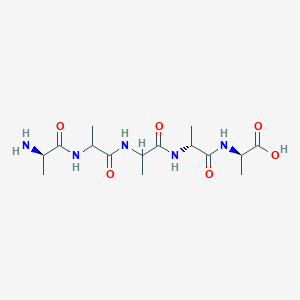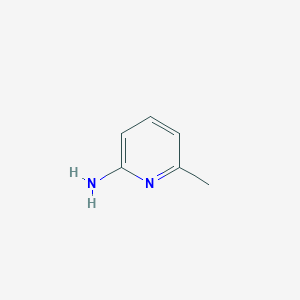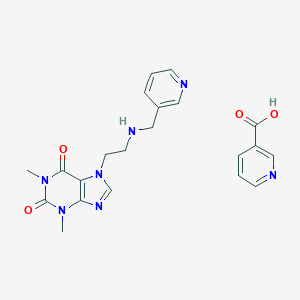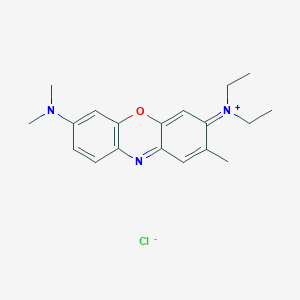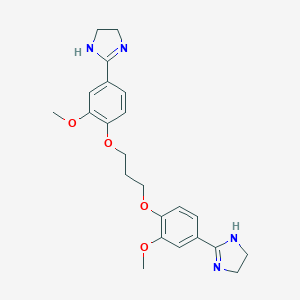
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane, also known as BIMP, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This molecule is a bisphosphine oxide ligand that has been shown to exhibit unique properties that make it suitable for use in a variety of applications, including catalysis, polymerization, and drug delivery.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane is not fully understood. However, it is believed that this compound acts as a chelating ligand, binding to metal centers and facilitating catalytic reactions.
Effets Biochimiques Et Physiologiques
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane does not have any known biochemical or physiological effects. However, it has been shown to exhibit excellent biocompatibility, making it suitable for use in drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane in lab experiments is its excellent catalytic activity. This compound has been shown to exhibit high selectivity and efficiency in a variety of reactions, making it a valuable tool for synthetic chemists. However, the synthesis of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane is a complex and time-consuming process, which can limit its use in some applications.
Orientations Futures
There are several potential future directions for research on 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane. One area of interest is in the development of new catalytic applications for this compound. Researchers are also exploring the use of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane in drug delivery applications, as this compound has been shown to exhibit excellent biocompatibility. Additionally, there is ongoing research into the synthesis of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane and the development of new methods for its preparation.
Méthodes De Synthèse
The synthesis of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2,4-dimethoxyphenol with imidazole in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 1,3-dibromo-2-propanol to yield 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane.
Applications De Recherche Scientifique
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of catalysis. 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has been shown to exhibit excellent catalytic activity in a variety of reactions, including cross-coupling reactions and asymmetric hydrogenation reactions.
Propriétés
Numéro CAS |
129051-03-2 |
|---|---|
Nom du produit |
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane |
Formule moléculaire |
C23H28N4O4 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
2-[4-[3-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C23H28N4O4/c1-28-20-14-16(22-24-8-9-25-22)4-6-18(20)30-12-3-13-31-19-7-5-17(15-21(19)29-2)23-26-10-11-27-23/h4-7,14-15H,3,8-13H2,1-2H3,(H,24,25)(H,26,27) |
Clé InChI |
LFHGPTOVDLGVSE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=NCCN2)OCCCOC3=C(C=C(C=C3)C4=NCCN4)OC |
SMILES canonique |
COC1=C(C=CC(=C1)C2=NCCN2)OCCCOC3=C(C=C(C=C3)C4=NCCN4)OC |
Autres numéros CAS |
119014-74-3 |
Synonymes |
1,3-di(4-imidazolino-2-methoxyphenoxy)propane lactate 1,3-di-(4-imidazolino-2-methoxyphenoxy)propane 1,3-DIMPP DMP lactate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




